Quercetin 3-O-β-xyloside-d3
Description
Properties
Molecular Formula |
C₂₀H₁₅D₃O₁₁ |
|---|---|
Molecular Weight |
437.37 |
Synonyms |
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-(β-D-xylopyranosyloxy)-4H-1-benzopyran-4-one-d3; Reynoutrin-d3; 3,3’,4’,5,7-Pentahydroxyflavone 3β-D-xylopyranoside-d3; Quercetin 3-O-β-xyloside-d3; Quercetin 3-β-D-xylopyranoside-d3; Quercetin-3-O-β-D-xylopyra |
Origin of Product |
United States |
Synthetic Pathways and Derivatization Strategies for Quercetin 3 O β Xyloside D3
Deuteration Approaches for Flavonoid Glycoside Synthesis
The introduction of deuterium (B1214612) into the flavonoid glycoside structure can be achieved through several methodologies, ranging from direct isotopic exchange on the flavonoid core to the use of deuterated building blocks in a chemo-enzymatic approach.
Regiospecific Deuterium Incorporation Methodologies
Regiospecific deuteration allows for the precise placement of deuterium atoms at specific sites within the molecule. For the quercetin (B1663063) aglycone, a common method involves hydrogen-deuterium (H/D) exchange on the aromatic rings.
Several studies have demonstrated that flavonoids, including quercetin, undergo a slow H/D exchange process at positions C(6) and C(8) of the A-ring when dissolved in deuterated protic solvents such as deuterium oxide (D₂O). nih.govmdpi.com This exchange is thought to proceed through a keto-enol tautomerism pathway. nih.gov The kinetics of this exchange can be monitored over time using ¹H-NMR spectroscopy by observing the decrease in the peak areas of the corresponding protons. nih.govresearchgate.net While this method is effective for labeling the aglycone, achieving deuteration on the xyloside moiety, as suggested by the "-d3" nomenclature, typically requires starting with a deuterated sugar precursor.
More advanced, metal-free approaches for aromatic H/D exchange utilize photoexcitation. nih.gov This method leverages the enhanced basicity of excited-state aromatics to achieve selective deuteration at positions that may be inaccessible through traditional ground-state methods. nih.gov Such techniques could potentially be applied to the quercetin scaffold to achieve specific labeling patterns before glycosylation.
Chemo-Enzymatic Synthesis Routes for Deuterated Conjugates
Chemo-enzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. This strategy is particularly advantageous for constructing complex molecules like deuterated flavonoid glycosides. A typical route involves two key steps: the chemical synthesis of a deuterated precursor, followed by an enzymatic glycosylation reaction. nih.govnih.gov
In the context of Quercetin 3-O-β-xyloside-d3, this could involve:
Chemical synthesis of a deuterated aglycone: Quercetin could be deuterated at specific positions using methods like the H/D exchange described previously.
Enzymatic glycosylation: The deuterated quercetin is then used as a substrate for a glycosyltransferase (GT) enzyme, which regioselectively transfers a xylose sugar to the 3-hydroxyl position. nih.gov
Alternatively, if the deuterium labels are on the sugar, the process would involve:
Synthesis of deuterated xylose: A deuterated version of xylose is prepared and subsequently converted into its activated nucleotide sugar form, UDP-d-xyloside-d3.
Enzymatic glycosylation: The glycosyltransferase enzyme then catalyzes the reaction between the unlabeled quercetin aglycone and the deuterated UDP-xylose to form the final product.
This chemo-enzymatic approach leverages the enzyme's ability to create the correct glycosidic bond at a specific position, avoiding the need for complex protection and deprotection steps often required in purely chemical syntheses of glycosides. nih.govresearchgate.net
Biosynthetic Engineering for Quercetin 3-O-β-xyloside Production
Metabolic engineering of microbial hosts offers a powerful and sustainable platform for producing flavonoid glycosides. pnnl.gov Escherichia coli is a commonly used chassis organism for this purpose due to its rapid growth, well-characterized genetics, and established genetic tools. nih.govnih.govresearchgate.netscispace.com
Microbial Host Engineering (e.g., Escherichia coli)
To produce Quercetin 3-O-β-xyloside, E. coli is engineered with a heterologous biosynthetic pathway. This typically involves introducing genes from plants or other organisms that can convert a simple carbon source like glucose, or a supplemented precursor, into the final product. nih.gov The core strategy involves establishing two main pathway modules: one for the synthesis of the quercetin aglycone and another for the provision of the UDP-xylose sugar donor. researchgate.net Often, the quercetin aglycone is supplied exogenously to the culture medium to simplify the engineering process and focus on the glycosylation step. nih.govresearchgate.net
Optimization of Nucleotide Sugar Pathways and Glycosyltransferase Expression
The efficiency of flavonoid glycoside production in engineered microbes is highly dependent on the intracellular availability of the specific nucleotide sugar donor and the activity of the chosen glycosyltransferase. consensus.app For the synthesis of Quercetin 3-O-β-xyloside, the key components are UDP-xylose and a quercetin-specific xylosyltransferase.
Research has shown that the production of Quercetin 3-O-xyloside in E. coli can be significantly enhanced by engineering the nucleotide sugar pathways to increase the intracellular pool of UDP-xylose. researchgate.net UDP-xylose is derived from the precursor UDP-glucuronic acid. researchgate.net Therefore, strategies focus on boosting this precursor and directing the metabolic flux towards UDP-xylose.
Key genetic modifications include:
Overexpression of UDP-glucose dehydrogenase (ugd): This enzyme catalyzes the conversion of UDP-glucose to UDP-glucuronic acid, the direct precursor for UDP-xylose. researchgate.net
Overexpression of UDP-xylose synthase (UXS): This enzyme converts UDP-glucuronic acid into UDP-xylose. nih.govresearchgate.net
Deletion of competing pathways: The gene arnA, which encodes an enzyme that consumes UDP-glucuronic acid for another pathway, can be deleted to increase its availability for xylose synthesis. researchgate.netresearchgate.net
Expression of a suitable Glycosyltransferase (UGT): A UGT that efficiently uses quercetin and UDP-xylose as substrates must be introduced. The glycosyltransferase AtUGT78D3 from Arabidopsis thaliana has been shown to effectively catalyze the formation of Quercetin 3-O-xyloside. researchgate.net
The following table summarizes the impact of these engineering strategies on the production of Quercetin 3-O-xyloside.
| Engineered E. coli Strain / Genetic Modification | Key Genes Expressed/Deleted | Relative Production Improvement | Final Product Ratio (Xyloside:Glucoside) | Reference |
| Base Strain | AtUGT78D3 (mutant) + AtUXS | Baseline | 63:37 | researchgate.netresearchgate.net |
| ugd Overexpression | AtUGT78D3 (mutant) + AtUXS + Ecugd | 115% increase over baseline | - | researchgate.netresearchgate.net |
| arnA Deletion + ugd Overexpression | AtUGT78D3 (mutant) + AtUXS + Ecugd in arnA knockout strain | 324% increase over baseline | 87:13 | researchgate.netresearchgate.net |
These targeted modifications successfully shift the metabolic balance towards the desired product, increasing the final titer and purity. nih.govresearchgate.netresearchgate.net
Purification and Characterization Methodologies for Deuterated Quercetin Glycosides
Following synthesis, the deuterated compound must be rigorously purified and its identity confirmed. The methodologies employed are crucial for ensuring the purity and structural integrity of the final product.
Purification: The primary technique for the purification of flavonoid glycosides is High-Performance Liquid Chromatography (HPLC). longdom.org Reversed-phase HPLC is particularly effective, allowing for the separation of the target glycoside from the unreacted aglycone, other glycosylated byproducts, and components from the reaction mixture or cell lysate. longdom.org The separation is typically monitored using a photodiode array (PDA) detector set to the characteristic absorbance wavelengths of flavonoids (around 258 and 361 nm). caymanchem.com
Characterization: A combination of spectroscopic techniques is used to confirm the structure and the success of deuteration.
| Technique | Purpose | Key Information Provided |
| Mass Spectrometry (MS) | To confirm the molecular weight. | Provides the exact mass of the molecule, confirming the incorporation of the correct number of deuterium atoms (e.g., an increase of ~3 Da for a -d3 label). nih.gov |
| Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy | To determine the precise location of deuterium incorporation. | The absence of a proton signal at a specific chemical shift in the ¹H-NMR spectrum confirms that a hydrogen atom has been replaced by deuterium at that position. nih.govnih.gov |
| Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy | To confirm the overall carbon skeleton and glycosylation site. | Provides information on the carbon framework of the molecule, helping to confirm the identity of both the aglycone and the sugar moiety. nih.gov |
| Thermal Analysis (TG/DSC) | To assess thermal stability and purity. | Thermogravimetric (TG) and Differential Scanning Calorimetry (DSC) can reveal information about the thermal decomposition and phase transitions of the compound. researchgate.net |
Gas-phase H/D exchange coupled with mass spectrometry can also be used as a sophisticated tool to probe the structure and conformation of deuterated flavonoids. nih.govacs.org These analytical methods, when used in combination, provide unambiguous confirmation of the identity, purity, and isotopic labeling pattern of this compound.
Advanced Analytical Methodologies Employing Quercetin 3 O β Xyloside D3
Mass Spectrometry (MS)-Based Quantification Techniques
Mass spectrometry has become an indispensable tool for the analysis of flavonoids due to its high sensitivity, selectivity, and ability to provide structural information. When coupled with chromatographic separation techniques, MS allows for the confident identification and quantification of analytes in intricate samples.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the targeted quantification of small molecules in complex mixtures. The use of Quercetin (B1663063) 3-O-β-xyloside-d3 as an internal standard in LC-MS/MS assays for the determination of Quercetin 3-O-β-xyloside is critical for achieving accurate and precise results. By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, any loss of the analyte during sample preparation or fluctuations in ionization efficiency in the mass spectrometer can be corrected.
In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation, usually on a reversed-phase C18 column, to separate Quercetin 3-O-β-xyloside from other matrix components. The eluent is then introduced into the mass spectrometer, where the analyte and the internal standard are detected using multiple reaction monitoring (MRM). In MRM, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. The ratio of the peak area of the analyte to that of the internal standard is then used to calculate the concentration of the analyte in the sample.
Illustrative Data for LC-MS/MS Quantification of Quercetin 3-O-β-xyloside using Quercetin 3-O-β-xyloside-d3 as an Internal Standard
| Parameter | Quercetin 3-O-β-xyloside | This compound |
|---|---|---|
| Precursor Ion (m/z) | 435.09 | 438.11 |
| Product Ion (m/z) | 303.05 | 303.05 |
| Retention Time (min) | 5.2 | 5.2 |
| Linearity (ng/mL) | 1 - 1000 | - |
| LLOQ (ng/mL) | 1 | - |
| Inter-assay Precision (%CV) | < 15% | - |
This table presents hypothetical data to illustrate the application of this compound in a typical LC-MS/MS method. Actual values may vary depending on the specific experimental conditions.
High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap-based instruments, provides highly accurate mass measurements, enabling the confident identification of unknown compounds and the differentiation of isobaric species. In the context of metabolite profiling, HRMS is used to obtain a comprehensive overview of the metabolites present in a biological sample.
When analyzing for Quercetin 3-O-β-xyloside and its metabolites, this compound can be used as a spike-in standard to aid in the identification and semi-quantitative analysis of related compounds. The characteristic mass shift of +3 Da for the deuterated standard allows for its unambiguous identification in the complex chromatogram. Furthermore, the fragmentation pattern of this compound, which will be similar to the non-deuterated form, can be used to confirm the identity of potential metabolites by comparing their fragmentation patterns.
Isotope dilution mass spectrometry (IDMS) is considered a definitive method for the absolute quantification of analytes. This technique relies on the addition of a known amount of an isotopically labeled internal standard (in this case, this compound) to a sample. The mixture is then analyzed by mass spectrometry, and the concentration of the analyte is determined by measuring the ratio of the signal intensity of the analyte to that of the isotopically labeled standard.
The key advantage of IDMS is that it is a primary ratio method, meaning that the accuracy of the measurement is not dependent on the recovery of the analyte during sample preparation or the calibration of the instrument. As long as the analyte and the internal standard are in equilibrium and behave identically during the analytical process, the measured isotope ratio will accurately reflect the concentration of the analyte. The use of this compound in an IDMS assay provides the highest level of accuracy for the quantification of Quercetin 3-O-β-xyloside.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules. In the context of deuterated compounds like this compound, NMR plays a crucial role in confirming the position and extent of deuterium (B1214612) incorporation.
¹H NMR (Proton NMR) spectra of this compound would show the absence of signals corresponding to the protons that have been replaced by deuterium. This provides direct evidence of successful deuteration. Conversely, ²H NMR (Deuterium NMR) can be used to directly observe the deuterium nuclei, confirming their presence and providing information about their chemical environment. ¹³C NMR spectra can also be informative, as the carbon atoms attached to deuterium will exhibit a characteristic splitting pattern (C-D coupling) and a slight upfield shift in their chemical shift compared to the non-deuterated compound.
Chromatographic Separation Principles and Optimization for Complex Matrices
Effective chromatographic separation is essential for the accurate analysis of Quercetin 3-O-β-xyloside in complex matrices such as plasma, urine, or tissue extracts. The goal of chromatographic optimization is to achieve baseline separation of the analyte from endogenous interferences, isomers, and other related compounds.
For the analysis of flavonoid glycosides, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique. The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape and ionization efficiency in the mass spectrometer.
The co-elution of Quercetin 3-O-β-xyloside and its deuterated internal standard, this compound, is a critical aspect of method development. Since the deuterium labeling has a minimal effect on the physicochemical properties of the molecule, the two compounds will have nearly identical retention times under optimized chromatographic conditions. This co-elution is essential for the accurate correction of matrix effects by the internal standard.
Illustrative Chromatographic Parameters for the Separation of Quercetin 3-O-β-xyloside
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
This table provides a typical set of starting conditions for the chromatographic separation of Quercetin 3-O-β-xyloside. Optimization is often required for specific matrices.
Advanced Sample Preparation Strategies for Biological Fluids and Tissues
The goal of sample preparation is to extract the analyte of interest from the biological matrix, remove interfering substances, and concentrate the analyte to a level that is suitable for detection by the analytical instrument. The choice of sample preparation technique depends on the nature of the analyte, the complexity of the matrix, and the sensitivity required for the assay.
For the analysis of Quercetin 3-O-β-xyloside in biological fluids such as plasma or urine, common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protein Precipitation (PPT): This is a simple and rapid technique where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate the proteins. After centrifugation, the supernatant containing the analyte and the internal standard is collected and analyzed.
Liquid-Liquid Extraction (LLE): In LLE, the analyte is partitioned between two immiscible liquid phases, typically an aqueous phase (the sample) and an organic phase. By selecting an appropriate organic solvent, the analyte can be selectively extracted from the matrix.
Solid-Phase Extraction (SPE): SPE is a more selective technique that utilizes a solid sorbent to retain the analyte while allowing interfering substances to pass through. The analyte is then eluted from the sorbent with a small volume of a strong solvent.
For the analysis of Quercetin 3-O-β-xyloside in tissues, the sample must first be homogenized to release the analyte from the cells. This is typically followed by an extraction step using an appropriate solvent, and then further cleanup using one of the techniques described above. The addition of this compound at the very beginning of the sample preparation process is crucial to correct for any analyte loss during these multi-step procedures.
Metabolic Fate and Biotransformation of Quercetin 3 O β Xyloside in Preclinical Models
In Vitro Metabolic Studies
In vitro models using hepatic and intestinal preparations, as well as gut microbiota cultures, have been instrumental in delineating the initial steps of Quercetin (B1663063) 3-O-β-xyloside metabolism.
Upon absorption, the aglycone form, quercetin, which is released after initial hydrolysis, undergoes extensive phase II metabolism primarily in the small intestine and the liver. nih.gov Studies using in vitro hepatic models like HepG2 cells have demonstrated that quercetin and its metabolites can be further processed. nih.gov The key biotransformation pathways are conjugation reactions aimed at increasing the water solubility of the compounds to facilitate their elimination.
These enzyme-mediated transformations include:
Glucuronidation: The attachment of glucuronic acid to the hydroxyl groups of quercetin, catalyzed by UDP-glucuronosyltransferases (UGTs). spandidos-publications.com Quercetin-3-O-glucuronide is a major metabolite found in plasma. tandfonline.comresearchgate.net
Sulfation: The addition of a sulfonate group, mediated by sulfotransferases (SULTs), leading to the formation of sulfate conjugates such as quercetin-3'-sulfate. nih.govtandfonline.com
Methylation: The methylation of the catechol group on the B-ring by catechol-O-methyltransferase (COMT) to form derivatives like isorhamnetin (3'-methylquercetin). nih.gov
Research indicates that the small intestine is a primary site for the metabolism of quercetin, with one study in rats suggesting that approximately 93.3% of metabolism occurs in the intestine and only 3.1% in the liver. nih.gov The resulting conjugated metabolites are the predominant forms found in systemic circulation. researchgate.net
A significant portion of ingested quercetin glycosides is not absorbed in the upper gastrointestinal tract and reaches the colon, where it is extensively metabolized by the gut microbiota. researchgate.netplos.org The first and crucial step is the hydrolysis of the glycosidic bond by bacterial enzymes, such as β-glucosidases, to release the quercetin aglycone. researchgate.netresearchgate.net
Following deglycosylation, the resident bacteria, including species like Eubacterium ramulus and Clostridium orbiscindens, further degrade the quercetin ring structure. researchgate.netplos.orgnih.gov This catabolism results in the formation of various low-molecular-weight phenolic compounds. researchgate.net For instance, in vitro anaerobic incubation of quercetin with fecal suspensions leads to its degradation and the production of smaller metabolites. plos.org Studies with isolated bacterial strains have identified specific degradation pathways; Eubacterium ramulus, for example, converts quercetin-3-glucoside into 3,4-dihydroxyphenylacetic acid, acetate, and butyrate. nih.gov Phloroglucinol has been identified as a transient intermediate in this breakdown process. nih.gov
Table 1: In Vitro Biotransformation of Quercetin Glycosides
| Metabolic Process | Location/System | Key Enzymes/Microbes | Resulting Products |
|---|---|---|---|
| Deglycosylation | Gut Microbiota | Bacterial β-glucosidases | Quercetin (aglycone), Xylose |
| Ring Fission | Gut Microbiota | Eubacterium ramulus, Clostridium orbiscindens | Phenolic acids (e.g., 3,4-dihydroxyphenylacetic acid), Phloroglucinol |
| Glucuronidation | Small Intestine, Liver | UDP-glucuronosyltransferases (UGTs) | Quercetin glucuronides |
| Sulfation | Small Intestine, Liver | Sulfotransferases (SULTs) | Quercetin sulfates |
| Methylation | Small Intestine, Liver | Catechol-O-methyltransferase (COMT) | Isorhamnetin (3'-methylquercetin) |
In Vivo Metabolic Profiling in Animal Models
Studies in animal models, predominantly rats, have confirmed the metabolic pathways observed in vitro and provided a comprehensive profile of the circulating metabolites after oral administration of quercetin or its glycosides. These studies consistently show that the parent glycoside is rarely detected in plasma; instead, a variety of conjugated and degraded metabolites are present. nih.govpeerj.com
When rats were administered a diet supplemented with quercetin over several weeks, the major circulating metabolites were identified as glucuronide and sulphate conjugates of 3'-methylquercetin (isorhamnetin). nih.govnih.gov This indicates that methylation is a significant metabolic step in vivo. Other minor metabolites detected in rat plasma include quercetin glucuronide and quercetin sulphate conjugates. nih.gov
Following oral administration of quercetin to rats, quercetin 3-O-β-D-glucuronide (Q3GA) was identified as a major metabolite in the plasma. nih.gov Pharmacokinetic studies comparing quercetin, isoquercitrin (quercetin-3-O-glucoside), and Q3GA in rats revealed that these compounds can be interconverted in vivo, highlighting the dynamic nature of quercetin metabolism. peerj.com The absorbed quercetin and its derivatives are primarily eliminated via bile or urine. nih.gov
Identification and Structural Elucidation of Major and Minor Metabolites
The biotransformation of Quercetin 3-O-β-xyloside results in a diverse array of metabolites that have been identified and structurally characterized using techniques like HPLC and mass spectrometry.
Major Metabolites:
Quercetin Glucuronides: Quercetin-3-O-glucuronide is a primary conjugate found in plasma after the absorption of quercetin. tandfonline.comnih.gov
Isorhamnetin Conjugates: 3'-methylquercetin (isorhamnetin) and its glucuronide or sulphate conjugates are major circulating metabolites, particularly after sustained intake. nih.govnih.gov
Quercetin Sulfates: Quercetin-3'-sulfate is another significant conjugated metabolite identified in plasma. tandfonline.com
Minor Metabolites and Degradation Products:
Quercetin Aglycone: While it is the necessary intermediate for absorption and conjugation, free quercetin is typically present in very low concentrations in circulation.
Phenolic Acids: These are products of gut microbial degradation. Key examples include 3,4-dihydroxyphenylacetic acid, 3-hydroxyphenylacetic acid, and other related compounds. nih.govmdpi.com
Phloroglucinol: A transient intermediate of bacterial ring fission. nih.gov
Table 2: Identified Metabolites of Quercetin Glycosides in Preclinical Models
| Metabolite Class | Specific Compound | Model/System |
|---|---|---|
| Aglycone | Quercetin | Gut Microbiota, Intestine |
| Glucuronide Conjugates | Quercetin-3-O-glucuronide | Rat Plasma |
| Sulfate Conjugates | Quercetin-3'-sulfate | Human/Rat Plasma |
| Methylated Conjugates | Isorhamnetin-glucuronide-sulfate | Rat Plasma |
| Microbial Catabolites | 3,4-dihydroxyphenylacetic acid | In vitro (fecal culture) |
| Microbial Catabolites | 3-hydroxyphenylacetic acid | In vivo (major catabolite) |
| Microbial Catabolites | Phloroglucinol | In vitro (fecal culture) |
Enzymology of Glycoside Hydrolysis and Conjugation Pathways
The biotransformation of Quercetin 3-O-β-xyloside is governed by a specific set of enzymes in both the host and the gut microbiota.
Glycoside Hydrolysis: The initial and rate-limiting step for the absorption of many flavonoid glycosides is the enzymatic removal of the sugar moiety. In the colon, this is efficiently carried out by various bacterial extracellular and intracellular enzymes, broadly classified as β-glucosidases . researchgate.net The human small intestine also possesses β-glucosidase activity , which can hydrolyze certain flavonoid glycosides. tandfonline.com
Conjugation Pathways:
Glucuronidation: This pathway is catalyzed by UDP-glucuronosyltransferases (UGTs) , a superfamily of enzymes primarily located in the endoplasmic reticulum of intestinal and liver cells. nih.gov In vitro studies have shown that quercetin can inhibit several UGT1A isoforms, suggesting a potential for interaction with the metabolism of other substances. spandidos-publications.com
Sulfation: Sulfotransferases (SULTs) are cytosolic enzymes that catalyze the transfer of a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of quercetin. nih.gov
Methylation: Catechol-O-methyltransferase (COMT) is the key enzyme responsible for the methylation of the 3'-hydroxyl group on the B-ring of quercetin, leading to the formation of isorhamnetin. nih.gov Inhibition of COMT in vitro has been shown to shift metabolism towards increased sulfation. nih.gov
Human β-glucuronidase, present in tissues like the liver, can also deconjugate quercetin glucuronides, allowing the released aglycone to re-enter metabolic pathways for further sulfation or methylation. nih.gov
Pharmacokinetic Assessment of Quercetin 3 O β Xyloside in Preclinical Systems
Absorption Kinetics and Mechanisms in Animal Models
There are no specific studies detailing the absorption kinetics or mechanisms of Quercetin (B1663063) 3-O-β-xyloside in animal models. Research on other quercetin glycosides suggests that the type of sugar moiety significantly influences the absorption pathway, with some glycosides being hydrolyzed in the small intestine before absorption while others are metabolized by gut microflora in the colon. However, the specific behavior of the xyloside form has not been investigated.
Tissue Distribution Patterns in Preclinical Animal Studies
Information regarding the tissue distribution patterns of Quercetin 3-O-β-xyloside following administration in preclinical animal studies is not present in the current body of scientific literature. Studies on quercetin and its common metabolites show wide distribution in tissues such as the liver, kidneys, and lungs, but specific data for the xyloside conjugate are absent. nih.govresearchgate.netnih.gov
Excretion Pathways and Clearance Mechanisms (Renal, Biliary, Fecal)
The specific excretion pathways and clearance mechanisms for Quercetin 3-O-β-xyloside have not been documented. For quercetin and its other metabolites, excretion occurs via renal and biliary pathways after extensive metabolism, including glucuronidation and sulfation. nih.gov Without targeted studies, it is not possible to delineate the primary routes of elimination for the xyloside form.
Bioavailability Considerations and Modulating Factors in Preclinical Pharmacological Investigations
The bioavailability of Quercetin 3-O-β-xyloside has not been determined in preclinical investigations. The bioavailability of quercetin glycosides is known to be highly variable and dependent on the attached sugar, with some forms like glucosides showing higher absorption than the aglycone or rutinoside forms. nih.govnih.govnih.gov Factors that could modulate the bioavailability of Quercetin 3-O-β-xyloside, such as diet and gut microbiome composition, remain unstudied.
Pharmacokinetic Modeling and Simulation Approaches in Animal Studies
No pharmacokinetic models or simulation studies for Quercetin 3-O-β-xyloside in animals have been published. Such models are developed based on empirical data from in vivo studies, which are currently lacking for this specific compound.
Molecular and Cellular Mechanisms of Action of Quercetin 3 O β Xyloside
Interaction with Cellular Signaling Pathways
Quercetin (B1663063) 3-O-β-xyloside engages with complex signaling networks that govern cellular responses to stimuli, particularly in the context of the immune system.
Activation of ASK1/MAPK/NF-κB Signaling Cascades
Research has shown that Quercetin 3-O-β-xyloside can act as an immunostimulator by activating the Apoptosis Signal-regulating Kinase 1 (ASK1)/Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) signaling pathway in macrophages. nih.govelsevierpure.com Treatment with Quercetin 3-O-β-xyloside leads to an increased phosphorylation of ASK1 and key MAPKs, specifically JNK and p38. nih.govelsevierpure.comresearchgate.net This upstream activation culminates in the enhanced activation and subsequent translocation of the transcription factor NF-κB into the nucleus. nih.govelsevierpure.comresearchgate.net The significance of this pathway was demonstrated when the use of an ASK1 inhibitor, NQDI-1, blocked the nuclear translocation of NF-κB and attenuated the downstream effects induced by the compound. nih.govresearchgate.net A primary outcome of this signaling cascade activation is the increased secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govelsevierpure.com Studies have indicated that Quercetin 3-O-β-xyloside is more effective than its aglycone form, quercetin, in inducing the secretion of TNF-α and IL-6, by 2.5 and 1.5-fold, respectively. nih.govelsevierpure.comresearchgate.net
Modulation of Antioxidant Response Elements (e.g., Nrf2 pathway)
The parent compound, quercetin, is a known modulator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical system for regulating antioxidant responses. nih.gov Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1). mdpi.com Quercetin can disrupt the Nrf2-Keap1 complex, facilitating the translocation of Nrf2 to the nucleus. nih.gov Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of various genes, leading to the expression of numerous antioxidant and cytoprotective enzymes. nih.govmdpi.com Molecular docking calculations suggest a stabilizing interaction between quercetin and Keap1 at the Nrf2-binding site, which would promote the release of Nrf2. frontiersin.org While some studies indicate that quercetin's protective effects against ferroptosis can occur independently of Nrf2-ARE activation nih.gov, its ability to activate this pathway represents a key indirect antioxidant mechanism. frontiersin.org
Modulatory Effects on Specific Enzyme Activities
Quercetin 3-O-β-xyloside and its parent compound influence inflammatory processes through the direct modulation of key enzymes.
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)
Quercetin is recognized as a potent inhibitor of lipoxygenase (LOX) enzymes, which are involved in the metabolic pathways of polyunsaturated fatty acids that produce inflammatory mediators. nih.govresearchgate.net The inhibitory action is often competitive and is structurally dependent on features like the catechol group in the B-ring of the flavonoid. nih.govresearchgate.net Flavonoids can act as LOX inhibitors by scavenging peroxyl radicals that are part of the reaction and by inhibiting lipid peroxidation. researchgate.net Quercetin may also inhibit LOX by reducing the enzyme's active ferric iron center to an inactive ferrous state. researchgate.net Beyond LOX, quercetin and its derivatives have been shown to interact with and inhibit both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), enzymes central to the synthesis of prostaglandins involved in inflammation. biorxiv.org
Induction of Inducible Nitric Oxide Synthase (iNOS)
In the context of its immunostimulatory effects, Quercetin 3-O-β-xyloside has been found to dose-dependently induce the expression of inducible nitric oxide synthase (iNOS). nih.govelsevierpure.comresearchgate.net This induction leads to an increased production of nitric oxide (NO), a key signaling and effector molecule in the immune system. nih.govelsevierpure.comresearchgate.net Comparative studies have shown that Quercetin 3-O-β-xyloside increased the production of NO 1.3-fold more than quercetin, highlighting the enhanced activity of the glycoside form in this specific cellular context. nih.govelsevierpure.comresearchgate.net
Antioxidant and Reactive Oxygen Species (ROS) Scavenging Mechanisms
A fundamental aspect of the molecular action of quercetin and its glycosides is their potent antioxidant activity. This activity is executed through both direct and indirect mechanisms.
Quercetin is an effective scavenger of a wide array of reactive oxygen species (ROS), including superoxide radicals, hydroxyl radicals, and peroxynitrite. nih.govresearchgate.net This direct antioxidant capacity is attributed to its molecular structure, which includes multiple hydroxyl groups that can donate hydrogen atoms to neutralize free radicals. researchgate.netnih.gov The primary mechanism for this direct scavenging activity is believed to be Sequential Proton Loss Electron Transfer (SPLET). frontiersin.org
Indirectly, as discussed previously, quercetin can up-regulate the expression of cytoprotective and antioxidant enzymes through the activation of the Nrf2-ARE pathway. frontiersin.org This dual approach of directly neutralizing existing ROS and enhancing the cell's endogenous antioxidant defenses makes quercetin and its derivatives robust protectors against oxidative stress. frontiersin.orgnih.gov
Interactive Data Table: Effects of Quercetin 3-O-β-xyloside on Macrophage Activity
| Target Molecule/Process | Observed Effect | Fold Change vs. Quercetin | Signaling Pathway |
| TNF-α Secretion | Increased | 2.5x | ASK1/MAPK/NF-κB |
| IL-6 Secretion | Increased | 1.5x | ASK1/MAPK/NF-κB |
| iNOS Expression | Induced | - | ASK1/MAPK/NF-κB |
| Nitric Oxide (NO) Production | Increased | 1.3x | ASK1/MAPK/NF-κB |
| ASK1 Phosphorylation | Increased | - | ASK1/MAPK/NF-κB |
| JNK/p38 MAPK Phosphorylation | Increased | - | ASK1/MAPK/NF-κB |
| NF-κB Nuclear Translocation | Enhanced | - | ASK1/MAPK/NF-κB |
Anti-Inflammatory Signaling Pathways and Cytokine Modulation
Quercetin 3-O-β-xyloside has demonstrated significant immunomodulatory activity, primarily through the activation of specific signaling pathways that regulate the production of inflammatory mediators. Research indicates that this compound can enhance early innate immunity by activating macrophages to secrete key cytokines. nih.govresearchgate.net The mechanism of action involves the upregulation of the redox-dependent Apoptosis Signal-regulating Kinase 1 (ASK1)/Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net
In murine macrophages, Quercetin 3-O-β-xyloside was found to dose-dependently increase the phosphorylation of ASK1 and the MAPKs, JNK and p38. nih.gov This activation leads to the subsequent nuclear translocation of NF-κB, a pivotal transcription factor in the inflammatory response. nih.gov The activation of this pathway results in a notable increase in the expression of inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO). nih.gov
A key aspect of its anti-inflammatory action is the modulation of cytokine production. Studies have shown that Quercetin 3-O-β-xyloside is more effective than its aglycone form, quercetin, in inducing the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from macrophages. nih.govresearchgate.net Specifically, it induced TNF-α secretion 2.5-fold more and IL-6 secretion 1.5-fold more than quercetin. nih.govresearchgate.net This suggests that the xyloside moiety enhances the compound's immunostimulating properties. The modulation of these cytokines is a critical component of its role in the inflammatory response. researchgate.net
Table 1: Effect of Quercetin 3-O-β-xyloside on Inflammatory Markers in Murine Macrophages
| Marker | Effect of Quercetin 3-O-β-xyloside | Signaling Pathway Involved | Reference |
| TNF-α Secretion | Increased (2.5x more than Quercetin) | ASK1/MAPK/NF-κB | nih.govresearchgate.net |
| IL-6 Secretion | Increased (1.5x more than Quercetin) | ASK1/MAPK/NF-κB | nih.govresearchgate.net |
| iNOS Expression | Dose-dependently induced | ASK1/MAPK/NF-κB | nih.gov |
| Nitric Oxide (NO) Production | Increased (1.3x more than Quercetin) | ASK1/MAPK/NF-κB | nih.gov |
| ASK1 Phosphorylation | Increased | ASK1/MAPK/NF-κB | nih.gov |
| JNK & p38 (MAPKs) Phosphorylation | Increased | ASK1/MAPK/NF-κB | nih.gov |
| NF-κB Activation | Substantially enhanced | ASK1/MAPK/NF-κB | nih.gov |
Programmed Cell Death (Apoptosis and Autophagy) Pathway Modulation
Quercetin 3-O-β-xyloside has been shown to modulate programmed cell death, particularly by enhancing apoptosis. nih.gov This pro-apoptotic activity is a key mechanism in its potential therapeutic effects, such as in the context of acute pancreatitis. nih.gov
In a cellular model of acute pancreatitis using rat pancreatic acinar cells (AR42J), Quercetin 3-O-β-xyloside was observed to dose-dependently augment the mRNA expression and activity of key executioner caspases. nih.gov Specifically, the expression and activity of caspase-3 and caspase-9 were significantly increased. nih.gov Caspase-9 is an initiator caspase in the intrinsic (mitochondrial) pathway of apoptosis, and its activation leads to the subsequent activation of executioner caspases like caspase-3, which orchestrates the dismantling of the cell.
While research on Quercetin 3-O-β-xyloside's direct effects on autophagy is less detailed, its aglycone, quercetin, is known to induce autophagy through pathways involving AMPK and Sirt1, leading to an increase in the LC3-II/LC3-I ratio. mdpi.com Quercetin has been shown to mitigate autophagy dysfunction and enhance autophagic processes in certain cellular stress models. nih.gov However, the specific contribution of the xyloside derivative to autophagy modulation requires further investigation. The primary documented mechanism for Quercetin 3-O-β-xyloside in programmed cell death is the enhancement of the apoptotic cascade. nih.gov
Table 2: Modulation of Apoptosis by Quercetin 3-O-β-xyloside in Pancreatic Acinar Cells
| Apoptotic Marker | Effect of Quercetin 3-O-β-xyloside | Pathway Implication | Reference |
| Caspase-3 mRNA Expression | Dose-dependently augmented | Execution phase of apoptosis | nih.gov |
| Caspase-3 Activity | Dose-dependently augmented | Execution phase of apoptosis | nih.gov |
| Caspase-9 mRNA Expression | Dose-dependently augmented | Intrinsic apoptosis pathway | nih.gov |
| Caspase-9 Activity | Dose-dependently augmented | Intrinsic apoptosis pathway | nih.gov |
Endoplasmic Reticulum Stress Alleviation
A significant molecular mechanism of Quercetin 3-O-β-xyloside is its ability to alleviate endoplasmic reticulum (ER) stress. nih.gov The ER is crucial for protein folding, and its dysfunction leads to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. strath.ac.ukresearchgate.net This activates the unfolded protein response (UPR), which, if prolonged or severe, can trigger cell death. researchgate.net
Quercetin 3-O-β-xyloside has demonstrated a notable anti-pancreatitis activity by attenuating the ER stress response. nih.gov In AR42J cells subjected to chemically induced stress, the compound suppressed both the mRNA and protein levels of key ER stress markers, Glucose-regulated protein 78 (GRP78) and Protein kinase R-like endoplasmic reticulum kinase (PERK). nih.gov GRP78 is a master regulator of the UPR, while PERK is one of the primary sensors that initiate a signaling cascade to mitigate ER stress. By downregulating these markers, Quercetin 3-O-β-xyloside helps to restore ER homeostasis. This action is also linked to its ability to suppress intracellular reactive oxygen species (ROS) production, as oxidative stress and ER stress are often interconnected. nih.gov
Table 3: Effect of Quercetin 3-O-β-xyloside on ER Stress Markers
| ER Stress Marker | Type | Effect of Quercetin 3-O-β-xyloside | Cellular Role | Reference |
| GRP78 | mRNA & Protein | Suppressed | Master regulator of the UPR | nih.gov |
| PERK | mRNA & Protein | Suppressed | ER stress sensor, UPR initiator | nih.gov |
| Intracellular ROS | Reactive Species | Suppressed | Inducer of ER stress | nih.gov |
Biological Activities and Preclinical Efficacy of Quercetin 3 O β Xyloside
Neuroprotective Actions in Experimental Systems
Following a comprehensive review of available scientific literature, no specific studies or experimental data were found regarding the neuroprotective actions of Quercetin (B1663063) 3-O-β-xyloside or its deuterated form, Quercetin 3-O-β-xyloside-d3. Research on the neuroprotective effects of quercetin derivatives has primarily focused on other glycosides. Therefore, this section cannot be completed based on current scientific evidence.
Biosynthesis, Natural Occurrence, and Chemodiversity of Quercetin 3 O β Xyloside
Plant Sources and Phytochemical Distribution of Quercetin (B1663063) 3-O-β-xyloside
Quercetin 3-O-β-xyloside is distributed throughout the plant kingdom, having been identified in various plant families and tissues. biosynth.com It is found in fruits, vegetables, and herbs. biosynth.com Specific plant sources include members of the Malus (apple), Rosa (rose), and Prunus genera. nih.govebi.ac.uk For instance, it has been isolated from the leaves of Prunus serotina (black cherry) and the aerial parts of Mimosa diplotricha. ebi.ac.uk It is also found in food items such as apples, pears, and grapes. foodb.ca The concentration and distribution of this compound can vary significantly between different species and even different tissues (leaves, flowers, fruits) within the same plant. koreascience.kr
Table 1: Documented Plant Sources of Quercetin 3-O-β-xyloside
| Plant Species | Common Name | Family | Plant Part(s) |
|---|---|---|---|
| Malus domestica | Apple | Rosaceae | Fruit, Peel ebi.ac.ukfoodb.ca |
| Prunus serotina | Black Cherry | Rosaceae | Leaves ebi.ac.uk |
| Rosa multiflora | Multiflora Rose | Rosaceae | - nih.gov |
| Nymphaea candida | Dwarf White Waterlily | Nymphaeaceae | Flower caymanchem.com |
| Mimosa diplotricha | Giant Sensitive Plant | Fabaceae | Aerial Parts ebi.ac.uk |
| Vitis sp. | Grape | Vitaceae | Fruit foodb.ca |
| Pyrus sp. | Pear | Rosaceae | Fruit foodb.ca |
Enzymatic Pathways in Xylosidation of Flavonoids
The biosynthesis of flavonoid glycosides like Quercetin 3-O-β-xyloside is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). researchgate.netoup.com These enzymes transfer a sugar moiety from an activated donor molecule, such as UDP-xylose, to an acceptor molecule, in this case, the quercetin aglycone. oup.com
The process, known as glycosylation, is a crucial step in the flavonoid biosynthesis pathway. oup.com UGTs exhibit a high degree of specificity for both the flavonoid substrate and the sugar donor. The formation of Quercetin 3-O-β-xyloside specifically involves a UDP-xylosyltransferase that recognizes the 3-hydroxyl group on the C-ring of quercetin as the attachment site for the xylose sugar. nih.gov Plant UGTs belong to a large gene family, which contributes to the vast structural diversity of flavonoid glycosides found in nature. researchgate.net Enzymes like laccase and peroxidase have also been used in enzymatic reactions to create polymeric forms of flavonoids. nih.govmdpi.com
Genetic and Environmental Factors Influencing Glycoside Accumulation in Plants
The accumulation of Quercetin 3-O-β-xyloside and other flavonoid glycosides in plants is a complex process influenced by both genetic and environmental factors.
Genetic Factors: The type and quantity of flavonoids produced are genetically controlled. researchgate.net The expression levels of genes encoding the biosynthetic enzymes, such as UGTs, directly impact the accumulation of specific glycosides. frontiersin.org Transcription factors, including those from the MYB and bHLH families, play a significant role in regulating these biosynthetic genes. nih.govnih.gov Natural variations in these regulatory and structural genes contribute to the diverse flavonoid profiles observed across different plant cultivars and species. nih.gov
Environmental Factors: Abiotic stresses can significantly alter flavonoid metabolism in plants. researchgate.net Factors such as light intensity (including UV radiation), temperature, and nutrient availability can induce the expression of flavonoid biosynthesis genes, leading to increased accumulation of glycosides. mdpi.commdpi.comnih.gov For example, lower temperatures have been shown to enhance the levels of certain quercetin glycosides. researchgate.net Flavonoids play a protective role in plants, helping them to cope with environmental challenges like oxidative stress caused by these factors. nih.govmdpi.com The accumulation of these compounds is often part of the plant's defense and acclimation response. mdpi.com
Structural Variation and Related Quercetin Glycosides in Nature
Quercetin is the aglycone for a vast array of naturally occurring glycosides. wikipedia.org The structural diversity arises from the type of sugar attached, the position of the glycosidic linkage on the quercetin backbone, and the number of sugar units. pan.olsztyn.pl
Besides xylose, other common monosaccharides found attached to quercetin include glucose, rhamnose, galactose, and arabinose. wikipedia.orgnih.gov Disaccharides, such as rutinose (rhamnose and glucose), can also be attached, forming more complex glycosides like rutin (B1680289) (quercetin-3-O-rutinoside). wikipedia.org
Glycosylation is not limited to the 3-position. While 3-O-glycosides are very common, linkages also occur at other hydroxyl groups, such as the 7-position, leading to compounds like quercetin 7-O-glucoside. pan.olsztyn.plnih.gov This diversity in glycosylation patterns results in hundreds of different quercetin derivatives found throughout the plant kingdom. nih.gov
Table 2: Examples of Naturally Occurring Quercetin Glycosides
| Compound Name | Sugar Moiety | Glycosidic Linkage Position | Common Plant Sources |
|---|---|---|---|
| Isoquercitin | Glucose | 3-O | Apples, Onions wikipedia.orgnih.gov |
| Rutin | Rutinose (Rhamnose-Glucose) | 3-O | Buckwheat, Citrus Fruits wikipedia.org |
| Hyperoside | Galactose | 3-O | St. John's Wort, Chokeberry wikipedia.orgnih.gov |
| Quercitrin | Rhamnose | 3-O | Oak Bark, Tea wikipedia.org |
| Guaijaverin | Arabinose | 3-O | Guava Leaves wikipedia.org |
| Spiraeoside | Glucose | 4'-O | Onions wikipedia.orgnih.gov |
| Miquelianin | Glucuronic acid | 3-O | - wikipedia.org |
Emerging Research Perspectives and Future Directions for Quercetin 3 O β Xyloside D3
Advanced Analytical Applications in Complex Biological Systems
The accurate quantification of flavonoids and their metabolites in complex biological matrices like plasma, urine, and tissue homogenates is a significant analytical challenge. Endogenous and exogenous interferences can suppress or enhance the analyte signal in mass spectrometry, leading to inaccurate measurements. Quercetin (B1663063) 3-O-β-xyloside-d3 is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are commonly used for this type of analysis. texilajournal.comnih.gov
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. researchgate.net Because Quercetin 3-O-β-xyloside-d3 is chemically and physically almost identical to its non-deuterated counterpart, it co-elutes during chromatography and experiences the same effects of extraction inefficiency and ion suppression or enhancement in the mass spectrometer's ion source. texilajournal.commyadlm.org By adding a known amount of the deuterated standard to a sample, researchers can accurately calculate the concentration of the native analyte, effectively correcting for these matrix effects and improving the precision of pharmacokinetic and metabolic studies. texilajournal.comnih.gov
Table 1: Advantages of Using this compound in Analytical Chemistry
| Feature | Advantage in Complex Biological Systems | Citation |
| Near-Identical Chemical Properties | Co-elutes with the analyte, ensuring that both are subjected to the same matrix effects. | researchgate.net |
| Distinct Mass-to-Charge Ratio | Easily distinguished from the non-deuterated analyte by the mass spectrometer. | texilajournal.com |
| Correction for Matrix Effects | Compensates for ion suppression or enhancement, leading to more accurate and precise quantification. | texilajournal.commyadlm.org |
| Improved Extraction Recovery | Accounts for analyte loss during sample preparation and extraction procedures. | researchgate.net |
Integration into Multi-Omics Research (e.g., Metabolomics, Pharmacometabolomics) for Comprehensive Understanding
Multi-omics approaches aim to provide a holistic view of biological systems by integrating data from genomics, proteomics, and metabolomics. This compound is a powerful tool for metabolomics and pharmacometabolomics, which focus on the global measurement of metabolites and the metabolic response to drugs or xenobiotics, respectively. masonaco.org
By administering this compound as a tracer, scientists can follow its absorption, distribution, metabolism, and excretion (ADME) with high precision. masonaco.orgfrontiersin.org This stable isotope labeling approach allows for the unambiguous identification of quercetin-derived metabolites from the vast pool of endogenous compounds. nih.govbioanalysis-zone.com This is crucial for building a comprehensive picture of how the body processes this flavonoid glycoside and how it, in turn, influences endogenous metabolic pathways. masonaco.org Such studies can reveal novel metabolic pathways and help to understand the systemic effects of dietary flavonoid intake. nih.gov
Development of Novel Deuterated Flavonoid Probes for Systems Biology
Systems biology seeks to understand the complex interactions within a biological system. Deuterated compounds are being developed as novel probes to investigate these interactions non-invasively. The extremely low natural abundance of deuterium (B1214612) makes it an excellent tracer for sensitive detection without background interference. isotope.com
This compound can serve as a prototype for a new generation of deuterated flavonoid probes. These probes can be used in techniques like Deuterium Metabolic Imaging (DMI), a non-invasive magnetic resonance spectroscopy (MRS) method that allows for the three-dimensional visualization of metabolic pathways in vivo. isotope.commdpi.com By tracking the metabolic fate of the deuterated flavonoid, researchers can map its interactions with proteins and other cellular components, providing a dynamic view of its influence on cellular networks. This approach holds the potential to identify new protein targets for flavonoids and to elucidate their mechanisms of action on a systemic level.
Mechanistic Elucidation of Unique Biological Activities of Quercetin 3-O-β-xyloside
Quercetin and its glycosides are known to possess a wide range of biological activities, including antioxidant and anti-cancer effects. pharmaffiliates.comnih.gov However, a persistent question in flavonoid research is whether the observed effects are due to the parent compound or its metabolites. The use of this compound helps to address this question by leveraging the kinetic isotope effect. nih.gov
The replacement of hydrogen with deuterium can slow down the rate of metabolic reactions catalyzed by enzymes such as cytochrome P450s, which are involved in flavonoid metabolism. nih.govnih.gov This reduced rate of metabolism increases the exposure of the biological system to the parent compound. By comparing the biological effects of the deuterated and non-deuterated forms, researchers can distinguish the activity of the parent glycoside from that of its metabolites. This allows for a more precise elucidation of the mechanisms underlying the compound's unique biological activities. pharmaffiliates.com
Role in Preclinical Biomarker Discovery and Dietary Assessment
Establishing a clear link between dietary intake of flavonoids and health outcomes requires accurate assessment of exposure. Traditional dietary questionnaires are often imprecise. Therefore, there is a need for reliable biomarkers of flavonoid intake. nih.gov Stable isotope tracers like this compound are ideal for discovering and validating such biomarkers in preclinical studies. nih.gov
When administered to animal models, the deuterated compound and its metabolites can be tracked and quantified in various biological fluids and tissues. This allows for the identification of specific, unique metabolites that are directly correlated with the intake of the parent compound. These metabolites can then be developed as robust biomarkers for use in human epidemiological studies. Furthermore, this tracer approach enables precise measurements of the bioavailability and absorption kinetics of Quercetin 3-O-β-xyloside, which is crucial for accurate dietary assessment and understanding its potential health benefits. nih.gov
Addressing Remaining Research Gaps in Flavonoid Glycoside Bioactivity
This compound provides a powerful tool to systematically address these gaps. Its use in pharmacokinetic studies can help to:
Clarify Bioavailability: Accurately determine the extent and rate of absorption of the intact glycoside. nih.gov
Trace Metabolic Pathways: Follow the deglycosylation process and subsequent metabolic transformations in the intestine and liver. researchgate.net
Differentiate Activities: By combining tracer studies with the kinetic isotope effect, it becomes possible to attribute specific biological activities to the parent glycoside or its various metabolites. sruc.ac.uk
By enabling more precise and detailed metabolic and pharmacokinetic studies, deuterated flavonoid glycosides are set to fill critical knowledge gaps and significantly advance our understanding of the complex relationship between these dietary compounds and human health.
Conclusion: Synthesis of Knowledge on Quercetin 3 O β Xyloside D3 in Academic Research
Summary of Key Research Findings in Deuterated Flavonoid Research
The introduction of deuterium (B1214612), a stable isotope of hydrogen, into flavonoid structures has been a significant advancement for analytical and metabolic research. simsonpharma.com Deuterium labeling allows for the creation of compounds that are chemically almost identical to their natural counterparts but possess a distinct, heavier mass. scispace.com This mass difference is the cornerstone of their utility in modern analytical methods, particularly those coupled with mass spectrometry (MS). nih.gov
Key findings in this area of research are summarized below:
Enhanced Quantitative Accuracy: The primary application of deuterated flavonoids is as internal standards in quantitative analyses. nih.gov In techniques like liquid chromatography-mass spectrometry (LC-MS), a known amount of the deuterated standard is added to a biological sample (e.g., plasma, urine, tissue). uab.edu Because the deuterated standard behaves nearly identically to the non-deuterated (endogenous) analyte during sample extraction, chromatography, and ionization, it can correct for sample loss and variations in instrument response. scispace.com This isotope dilution mass spectrometry approach yields highly accurate and precise quantification of the target flavonoid.
Elucidation of Metabolic Pathways: Deuterium-labeled flavonoids serve as powerful tracers to map the metabolic fate of these compounds in vivo. simsonpharma.com Researchers can administer a deuterated flavonoid and then use MS to track the appearance of its various metabolic products, which will also carry the deuterium label. This allows for the unambiguous identification of metabolites, distinguishing them from other endogenous compounds in a complex biological matrix. nih.gov
Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of flavonoids is crucial for assessing their bioavailability and potential health effects. nih.govhelsinki.fi Deuterated standards are essential for the robust pharmacokinetic studies required to determine parameters like peak plasma concentration (Cmax), time to peak concentration (Tmax), and elimination half-life. nih.govtandfonline.com The use of these standards has revealed that the bioavailability of flavonoids like quercetin (B1663063) can be low and highly dependent on the attached sugar moiety and the food matrix. nih.govmdpi.com
Kinetic Isotope Effect (KIE) Studies: The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). This difference can lead to a slower rate for reactions that involve the cleavage of this bond, a phenomenon known as the deuterium kinetic isotope effect. scispace.commusechem.com By strategically placing deuterium atoms at sites of metabolic activity, researchers can study the mechanisms and rate-limiting steps of enzymatic transformations, such as those carried out by cytochrome P450 enzymes. musechem.com
| Application Area | Methodology | Key Advantage | Relevant Finding |
|---|---|---|---|
| Quantitative Analysis | Isotope Dilution Mass Spectrometry (LC-MS) | High accuracy and precision by correcting for matrix effects and sample loss. nih.gov | Precise measurement of low-concentration flavonoids in complex biological samples like plasma. uab.edu |
| Metabolic Profiling | Tracer Studies with MS Detection | Unambiguous identification of metabolic products derived from the administered flavonoid. nih.gov | Mapping the conversion of quercetin glycosides to various glucuronidated and sulfated conjugates in humans. tandfonline.com |
| Pharmacokinetics (ADME) | Bioavailability and Disposition Studies | Reliable quantification for determining key pharmacokinetic parameters. nih.gov | Demonstrated that the type of sugar attached to quercetin significantly influences its absorption rate and bioavailability. nih.gov |
| Mechanistic Studies | Kinetic Isotope Effect (KIE) Measurement | Provides insight into enzymatic reaction mechanisms and rate-limiting steps. musechem.com | Helps determine which C-H bonds are broken during the metabolic transformation of a drug or compound. scispace.com |
Significance of Quercetin 3-O-β-xyloside-d3 as a Research Tool
Quercetin 3-O-β-xyloside, also known as reynoutrin (B192238), is a naturally occurring glycoside of the flavonol quercetin. caymanchem.comnih.gov It has been investigated for various biological activities, including antioxidant, anti-inflammatory, and immunomodulatory effects. caymanchem.comresearchgate.netnih.gov The deuterated form, this compound, is not intended for direct therapeutic use but serves as a critical analytical tool to facilitate research on its non-labeled counterpart. pharmaffiliates.com
The primary significance of this compound is its role as an internal standard for mass spectrometry-based quantification. nih.gov When researchers study the pharmacokinetics or cellular uptake of reynoutrin, they need a way to measure its concentration accurately. This compound is the ideal standard for this purpose because:
Co-elution: It chromatographically co-elutes with the natural, non-labeled reynoutrin, meaning they travel through the LC system at the same rate.
Identical Ionization Efficiency: It ionizes with the same efficiency in the mass spectrometer's source.
Mass Distinction: It is easily distinguished from the natural compound by the mass spectrometer due to its +3 mass unit difference. pharmaffiliates.com
This allows for the precise quantification of reynoutrin in studies investigating its potential therapeutic effects, such as its anti-pancreatitis activity or its effects on cancer cell proliferation and migration. nih.govresearchgate.net By enabling accurate measurement, the deuterated standard provides the reliable data necessary to evaluate the compound's biological efficacy.
Unanswered Questions and Persistent Challenges in the Field
Despite the significant advantages offered by deuterated flavonoids, their synthesis, application, and the broader field of flavonoid research face persistent challenges and unanswered questions.
Synthetic Complexity: The chemical synthesis of flavonoids, particularly glycosides, is a multi-step and often low-yield process. mdpi.com Introducing deuterium atoms at specific, stable positions within the molecule adds another layer of complexity. musechem.com Challenges include preventing H/D exchange reactions that can scramble the label's position and ensuring high isotopic purity. nih.govresearchgate.net While biosynthetic approaches using engineered microbes are emerging, they also face hurdles in optimizing yields and controlling glycosylation patterns. researchgate.netnih.govresearchgate.net
Limited Commercial Availability: Due to the synthetic challenges, a wide range of deuterated flavonoid standards is not commercially available. Research is often limited to the few compounds that are produced, hindering studies on the vast diversity of flavonoids found in nature. uab.edu
Understanding Bioavailability and Bioactivity: A major challenge in flavonoid research is correlating dietary intake with biological effects. mdpi.com The low bioavailability of many flavonoids, including quercetin, means that the concentrations reaching target tissues are often far lower than those used in in vitro studies. mdpi.com While deuterated tracers help quantify absorption and metabolism, fully understanding the biological activity of the resulting metabolites remains a significant hurdle. tandfonline.com Many studies have focused on the aglycone (the flavonoid without its sugar part), but the glycosides are the forms commonly consumed, and their fate and activity are complex. nih.gov
Predicting Deuterium Effects: While the chemical differences between a compound and its deuterated version are minimal, they are not zero. The kinetic isotope effect, while useful for mechanistic studies, can sometimes alter the rate of metabolism, a phenomenon known as the "deuterium switch". musechem.com Predicting whether deuteration at a specific site will significantly impact the compound's pharmacokinetic profile in vivo remains a challenge.
| Challenge Area | Specific Issue | Implication for Research |
|---|---|---|
| Synthesis & Availability | Complex, multi-step chemical synthesis and low yields for specific deuterated glycosides. mdpi.com | High cost and limited commercial availability of standards restricts the scope of flavonoid research. |
| Analytical Methods | Potential for H/D back-exchange during sample preparation or analysis. nih.gov | Can compromise the accuracy of quantitative results if not properly controlled. |
| Metabolism & Bioactivity | The biological activities of many flavonoid metabolites are unknown. tandfonline.com | It is difficult to determine whether the parent compound or its metabolites are responsible for observed health effects. |
| Future Development | Need for more efficient and sustainable production methods (e.g., biosynthesis). researchgate.netfrontiersin.org | Current production methods can be environmentally taxing and not economically scalable for creating a wide library of standards. |
Q & A
Basic Research Questions
Q. What are the primary methods for identifying and characterizing Quercetin 3-O-β-xyloside-d3 in plant extracts?
- Methodological Answer : Identification relies on spectral and chromatographic techniques. Nuclear Magnetic Resonance (NMR) is critical for structural confirmation, particularly for distinguishing stereoisomers and glycosidic linkages . High-performance liquid chromatography with photodiode array detection (HPLC-PDA) can resolve this compound from co-eluting flavonoids (e.g., quercetin glucosides or arabinosides) by comparing retention times and UV-Vis spectra . LC-MS/MS in negative ion mode (m/z 433→301 for the aglycone fragment) provides high sensitivity for quantification, especially when using collision energy gradients (e.g., 10–35 eV) to optimize fragmentation patterns .
Q. What synthesis protocols are validated for producing this compound in vitro?
- Methodological Answer : Enzymatic glycosylation using UDP-sugar donors and glycosyltransferases (e.g., β(1,4)GalT) is a common approach. For example, one-pot reactions with UDP-α-D-xylose and flavonoid-specific UGT enzymes yield high regioselectivity at the 3-O position . Deuterated analogs (e.g., -d3) require isotopically labeled precursors, such as deuterated xylose, to ensure isotopic purity. Post-synthesis purification involves preparative HPLC with C18 columns and gradient elution (e.g., 10–40% acetonitrile in 0.1% formic acid) to isolate the target compound .
Q. How can researchers ensure the purity of this compound for pharmacological assays?
- Methodological Answer : Purity assessment combines chromatographic and spectroscopic methods. ALOGPS logS values (-2.50) and logP (0.70) predict solubility in aqueous-organic solvents, guiding recrystallization . Quantitative NMR (qNMR) with internal standards (e.g., trimethylsilyl propionic acid) quantifies impurities <1% . For deuterated compounds, mass spectrometry must confirm isotopic enrichment (e.g., m/z shifts corresponding to -d3 labeling) and rule out protio contaminants .
Advanced Research Questions
Q. How should experimental designs account for variable bioactivity outcomes in this compound studies?
- Methodological Answer : Bioactivity variability often stems from differences in glycosylation patterns, stereochemistry, or solvent systems. Controlled experiments should:
- Use standardized cell lines (e.g., HepG2 for hepatotoxicity assays) and normalize results to internal controls (e.g., quercetin aglycone).
- Include deuterated analogs to track metabolic stability in pharmacokinetic studies .
- Apply multivariate statistical models (e.g., ANOVA with Duncan’s post-hoc test) to distinguish dose-dependent effects from matrix interference .
Q. How can researchers resolve contradictions in reported flavonoid glycoside content across plant species?
- Methodological Answer : Discrepancies arise from extraction efficiency, seasonal variation, or analytical method limitations. Mitigation strategies include:
- Validating extraction protocols using spiked recovery experiments (e.g., 80–120% recovery thresholds).
- Cross-referencing data with orthogonal techniques (e.g., comparing HPLC-PDA with LC-MS/MS for quantification) .
- Reporting flavonoid content as mean ± SD (n=3) with explicit statistical annotations (e.g., superscript letters for significance) .
Q. What advanced techniques optimize the isolation of this compound from complex matrices?
- Methodological Answer :
- Solid-phase extraction (SPE) : Use mixed-mode sorbents (e.g., C18/SCX) to retain polar glycosides while removing non-flavonoid contaminants.
- Countercurrent chromatography (CCC) : Solvent systems like ethyl acetate/butanol/water (3:2:5, v/v) achieve high resolution for structurally similar glycosides .
- Molecularly imprinted polymers (MIPs) : Customize MIPs with quercetin templates to enhance selectivity for 3-O-glycosides .
Data Analysis and Reporting
Q. How should researchers statistically analyze flavonoid glycoside data to ensure reproducibility?
- Methodological Answer :
- Triplicate determinations : Report mean ± SD and use non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions .
- Multivariate analysis : Principal component analysis (PCA) can cluster samples by glycosylation patterns, reducing dimensionality in omics datasets .
- Data tables : Include columns for collision energy (LC-MS/MS), retention time (HPLC), and significance annotations (e.g., P<0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
